![molecular formula C21H22ClN7O2S B10854316 Dasatinib carbaldehyde](/img/structure/B10854316.png)
Dasatinib carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dasatinib carbaldehyde typically involves the introduction of an aldehyde group into the dasatinib molecule. This can be achieved through various organic synthesis techniques, including oxidation reactions where a primary alcohol group is converted into an aldehyde. Common reagents for this transformation include pyridinium chlorochromate (PCC) and Dess-Martin periodinane .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions: Dasatinib carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC
Reduction: NaBH4, LiAlH4
Substitution: Amines, hydrazines
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Imines, hydrazones
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its ability to form covalent bonds with biomolecules makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Wirkmechanismus
Dasatinib carbaldehyde, like dasatinib, is expected to inhibit tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells. The aldehyde group may also allow for covalent modification of target proteins, potentially enhancing its inhibitory effects .
Similar Compounds:
Dasatinib: The parent compound, primarily used in cancer treatment.
Imatinib: Another tyrosine kinase inhibitor used for similar indications.
Nilotinib: A second-generation tyrosine kinase inhibitor with a different side effect profile.
Uniqueness: this compound’s uniqueness lies in its aldehyde functional group, which can participate in additional chemical reactions not possible with dasatinib. This functional group can form covalent bonds with biomolecules, potentially leading to new therapeutic applications and research opportunities .
Eigenschaften
Molekularformel |
C21H22ClN7O2S |
---|---|
Molekulargewicht |
472.0 g/mol |
IUPAC-Name |
N-(2-chloro-6-methylphenyl)-2-[[6-(4-formylpiperazin-1-yl)-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H22ClN7O2S/c1-13-4-3-5-15(22)19(13)27-20(31)16-11-23-21(32-16)26-17-10-18(25-14(2)24-17)29-8-6-28(12-30)7-9-29/h3-5,10-12H,6-9H2,1-2H3,(H,27,31)(H,23,24,25,26) |
InChI-Schlüssel |
BKDGDNUWAYNWBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.